Diethyl 2-methylfuran-3,4-dicarboxylate
Description
Diethyl 2-methylfuran-3,4-dicarboxylate is a furan-based ester derivative characterized by a methyl substituent at the 2-position of the furan ring and two ethoxycarbonyl groups at the 3- and 4-positions. For example, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (a structurally related compound) is synthesized via the reaction of ethyl cyanoacetate and ethyl 2-chloroacetoacetate in ethanol with triethylamine, yielding 88% .
Properties
CAS No. |
29172-17-6 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl 2-methylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-4-14-10(12)8-6-16-7(3)9(8)11(13)15-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
UXILSJKSWZDDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
From β-dicarbonyl compounds: Another method involves the condensation of acetylacetone with ethyl bromopyruvate, forming ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate.
Industrial Production Methods
Industrial production methods for diethyl 2-methylfuran-3,4-dicarboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diethyl 2-methylfuran-3,4-dicarboxylate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diethyl 2-methylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl 2-methylfuran-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
- Substituent Effects: The 2-methyl group in the target compound increases hydrophobicity compared to non-methylated analogs like diethyl 3,4-furandicarboxylate . This may improve membrane permeability in biological applications.
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